(3,3-dimethyloxolan-2-yl)methanol
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Overview
Description
(3,3-dimethyloxolan-2-yl)methanol is an organic compound with the molecular formula C6H12O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by a five-membered oxolane ring with two methyl groups at the 3-position and a hydroxymethyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3,3-dimethyloxolan-2-yl)methanol can be synthesized through several methods. One common synthetic route involves the reaction of 3,3-dimethyloxirane with formaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The process often involves continuous flow reactors and the use of advanced catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(3,3-dimethyloxolan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: The major products include 3,3-dimethyloxolan-2-carboxylic acid and 3,3-dimethyloxolan-2-aldehyde.
Reduction: The major products are the corresponding primary and secondary alcohols.
Substitution: The products vary depending on the substituent introduced, such as halides or esters.
Scientific Research Applications
(3,3-dimethyloxolan-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3,3-dimethyloxolan-2-yl)methanol involves its interaction with various molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2,2-dimethyloxolan-3-yl)methanol
- 3,3-dimethyloxolan-2-one
- 1,3-dioxolan-2-ylmethanol
Uniqueness
(3,3-dimethyloxolan-2-yl)methanol is unique due to its specific structural features, such as the presence of two methyl groups at the 3-position of the oxolane ring and a hydroxymethyl group at the 2-position. These structural characteristics confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(3,3-dimethyloxolan-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2)3-4-9-6(7)5-8/h6,8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUELKLVMAKNWKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513272 |
Source
|
Record name | (3,3-Dimethyloxolan-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81887-60-7 |
Source
|
Record name | (3,3-Dimethyloxolan-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10513272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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